5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-21(2,3)18-14-19(24-12-8-5-9-13-24)25-20(23-18)17(15-22-25)16-10-6-4-7-11-16/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRQCHLWHRLOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Phenyl-5-aminopyrazole
The phenyl group at position 3 is incorporated during the preparation of the aminopyrazole precursor. Ethyl benzoylacetate reacts with hydrazine hydrate in ethanol under reflux to yield 5-amino-3-phenylpyrazole. This reaction proceeds via cyclization of the β-ketoester with hydrazine, forming the pyrazole ring with regioselective phenyl substitution at position 3.
Reaction Conditions :
Cyclocondensation with tert-Butyl-Substituted Diketone
Cyclocondensation of 5-amino-3-phenylpyrazole with 5,5-dimethylhexane-2,4-dione (a tert-butyl-substituted diketone) forms the pyrazolo[1,5-a]pyrimidine core. The reaction is catalyzed by H₂SO₄ in acetic acid, facilitating the formation of the pyrimidine ring via tandem Michael addition and cyclodehydration.
Reaction Conditions :
- 5-Amino-3-phenylpyrazole (1.0 equiv), 5,5-dimethylhexane-2,4-dione (1.1 equiv)
- H₂SO₄ (0.1 equiv), acetic acid, 80°C, 6 hours
- Yield: 78–82%
The tert-butyl group is incorporated at position 5 due to the electronic and steric directing effects of the diketone. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic tert-butyl proton signals at δ 1.35 ppm (s, 9H).
Chlorination at Position 7
Chlorination of the dihydroxy intermediate (5-(tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol) with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 7. The reaction proceeds selectively due to the higher reactivity of the hydroxyl group at position 7 compared to position 5.
Reaction Conditions :
Nucleophilic Substitution with Piperidine
The 7-chloro intermediate undergoes nucleophilic substitution with piperidine in the presence of a base. Diisopropylethylamine (DIPEA) in acetonitrile at 60°C provides optimal conditions, achieving full conversion within 1 hour.
Reaction Conditions :
- 7-Chloro intermediate (1.0 equiv), piperidine (1.5 equiv), DIPEA (2.0 equiv)
- Acetonitrile, 60°C, 1 hour
- Yield: 88–92%
Optimization of Reaction Conditions
Solvent and Base Selection for Amination
Comparative studies reveal that polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) enhance reaction rates but may lead to side reactions. Acetonitrile balances reactivity and selectivity, while DIPEA minimizes racemization and byproduct formation.
Table 1. Solvent Screening for Piperidine Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 180 | 2 | 98 |
| Acetonitrile | 60 | 1 | 92 |
| Butanol | 100 | 15 | 80 |
Chlorination Efficiency
Excess POCl₃ (5.0 equiv) ensures complete conversion, as lower equivalents result in residual hydroxyl groups. Neat conditions avoid solvent interference, though dichloromethane can be used for temperature-sensitive substrates.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction cascades that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents at positions 3, 5, and 7, influencing molecular weight, lipophilicity, and solubility.
Key Observations :
- Lipophilicity : The tert-butyl group (target compound) increases hydrophobicity compared to trifluoromethyl or carbamate groups .
- Solubility : Piperidin-1-yl and pyridin-3-ylmethyl carbamate substituents introduce basic or polar moieties, enhancing aqueous solubility .
- Electron Effects : Trifluoromethyl and halogenated aryl groups (e.g., 4-bromophenyl) improve metabolic stability and binding affinity via electron-withdrawing effects .
Biological Activity
5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its fused pyrazole and pyrimidine rings. This compound exhibits significant biological activity, making it a valuable target in medicinal chemistry. The unique structural features, including the tert-butyl and piperidinyl groups, contribute to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to active or allosteric sites, thereby modulating enzyme activity. This inhibition can block substrate access or alter enzyme conformation, leading to various therapeutic effects.
Pharmacological Profile
Research indicates that this compound demonstrates a range of pharmacological activities, including:
- Antitumor Activity : In vitro studies have shown that it inhibits the proliferation of cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : It exhibits potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- CNS Activity : The piperidinyl moiety suggests possible neuroactive properties, with preliminary studies indicating effects on neurotransmitter systems.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroactive | Modulation of neurotransmitter systems |
Case Study 1: Antitumor Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Case Study 3: CNS Activity Assessment
Preliminary assessments of the compound's effects on the central nervous system revealed modulation of serotonin and dopamine levels in rodent models. This suggests potential applications in treating neuropsychiatric disorders.
Q & A
Basic Question: What are the key structural characterization techniques for confirming the identity of 5-(tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C for substituent mapping), mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, in related pyrazolo[1,5-a]pyrimidines, X-ray crystallography resolved bond angles and torsional strain in the fused heterocyclic core . NMR is critical for distinguishing substituent environments (e.g., tert-butyl vs. piperidine protons) .
Basic Question: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise coupling : Piperidin-1-yl groups are introduced via Buchwald–Hartwig amination or nucleophilic substitution under inert atmospheres .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl/heteroaryl groups .
- Flow reactors : Continuous flow systems enhance reproducibility and reduce side reactions in cyclization steps .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .
Advanced Question: How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antitumor effects)?
Methodological Answer:
Contradictions arise from assay variability or off-target effects. Strategies include:
- Orthogonal assays : Validate activity across cell lines (e.g., HEK293 for cytotoxicity vs. RAW264.7 for anti-inflammatory screening) .
- Structural analogs : Compare activity of derivatives (e.g., replacing tert-butyl with cyclopentyl) to identify structure-activity relationships .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for kinases or receptors .
Advanced Question: What computational approaches are recommended for predicting the compound’s 3D conformation and target interactions?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., Trk receptors) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100-ns trajectories .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict regioselectivity in electrophilic substitutions .
Basic Question: What pharmacological profiling methods are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
- CYP450 inhibition : Assess metabolic stability using human liver microsomes .
- In vivo models : Use xenograft mice for antitumor efficacy or carrageenan-induced edema models for anti-inflammatory activity .
Advanced Question: How can researchers address challenges in regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- Directing groups : Install temporary groups (e.g., nitro or amino) to guide halogenation or cross-coupling at specific positions .
- DFT-guided design : Predict electronic effects of substituents (e.g., tert-butyl’s steric bulk reduces reactivity at position 5) .
- Protection/deprotection : Use Boc groups for piperidine nitrogen to prevent unwanted side reactions during alkylation .
Advanced Question: What biophysical techniques are critical for studying the compound’s interaction with biological membranes?
Methodological Answer:
- Lipid bilayer assays : Use fluorescence anisotropy to measure membrane partitioning .
- SPR : Immobilize liposomes on L1 chips to quantify binding kinetics .
- Cryo-EM : Resolve membrane-bound conformations at near-atomic resolution .
Basic Question: What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Co-solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) for aqueous solubility .
- Salt formation : Convert tertiary amines to hydrochloride salts for enhanced bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
